3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H29Cl2N3O2S This compound is characterized by its benzimidazole core, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the octyl group: Alkylation reactions are employed to introduce the octyl group at the desired position on the benzimidazole ring.
Sulfonamide formation: The final step involves the reaction of the chlorinated benzimidazole derivative with sulfonamide reagents under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The benzimidazole core can participate in redox reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Chlorinating agents: Thionyl chloride, phosphorus pentachloride.
Alkylating agents: Alkyl halides, typically in the presence of a base such as potassium carbonate.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: Its structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: The compound’s unique electronic properties may make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological research: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms and the sulfonamide group may enhance these interactions through additional hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-benzyl benzamide: Shares the dichlorobenzene core but differs in the substituents attached to the nitrogen atom.
1,3-Dichloro-5,5-dimethylhydantoin: Contains a similar dichlorinated structure but with a different core and functional groups.
Uniqueness
3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole core, octyl group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dichloro-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O2S/c1-4-5-6-7-8-9-10-28-15-26-23-21(28)11-16(2)17(3)22(23)27-31(29,30)20-13-18(24)12-19(25)14-20/h11-15,27H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOPJFCHMAOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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